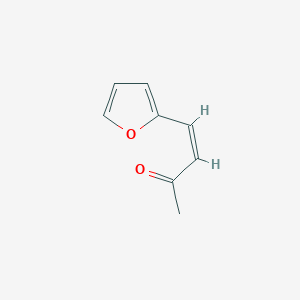

4-(2-Furanyl)-3-buten-2-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the primary IUPAC name being (3Z)-4-(furan-2-yl)but-3-en-2-one. This nomenclature specifically indicates the Z-configuration of the compound's double bond, which is crucial for understanding its stereochemical properties. Alternative IUPAC designations include (3E)-4-(furan-2-yl)but-3-en-2-one for the E-isomer, reflecting the compound's ability to exist in different geometric configurations.

The compound possesses a comprehensive registry of systematic identifiers that facilitate its unambiguous identification across various chemical databases. The Chemical Abstracts Service registry number is 623-15-4, which serves as the primary identifier for the compound. The European Community number is listed as 210-774-3, with an additional deprecated designation of 663-450-2. These multiple identification systems ensure precise chemical communication and database cross-referencing capabilities.

Additional systematic names documented in chemical literature include 3-Buten-2-one, 4-(2-furanyl)-, which represents an alternative IUPAC-compliant nomenclature system. The compound is also recognized under the name 3-Butene-2-one, 4-(2-furanyl)-, demonstrating the flexibility within systematic nomenclature conventions. These various systematic designations all refer to the same molecular entity while reflecting different approaches to chemical naming conventions.

The compound's systematic identification extends to specialized chemical databases, where it receives unique identifiers such as ChEBI:178011 in the Chemical Entities of Biological Interest database. The Flavoring Extract Manufacturers Association has assigned it the number 2495, indicating its recognition within flavor chemistry applications. The Joint Expert Committee on Food Additives maintains the identifier 1511 for regulatory and safety evaluation purposes.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C8H8O2, representing a compact heteroaromatic structure with a molecular weight of 136.1479 atomic mass units. The precise monoisotopic molecular weight is documented as 136.0524295, which is essential for accurate mass spectrometric identification and quantitative analysis. This molecular composition indicates the presence of eight carbon atoms, eight hydrogen atoms, and two oxygen atoms arranged in a specific geometric configuration.

The stereochemical configuration of the compound is particularly noteworthy due to the presence of a carbon-carbon double bond that can adopt either Z or E geometries. The Z-isomer, designated as (3Z)-4-(furan-2-yl)but-3-en-2-one, represents the configuration where the higher priority substituents are positioned on the same side of the double bond. Conversely, the E-isomer features these substituents on opposite sides of the double bond, as indicated by the designation (3E)-4-(furan-2-yl)but-3-en-2-one.

The International Chemical Identifier string for the Z-isomer is InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4-, where the "/b5-4-" notation specifically indicates the Z-configuration of the double bond. The corresponding InChI Key is GBKGJMYPQZODMI-PLNGDYQASA-N, providing a unique hash-based identifier for database searches. For the E-isomer, the InChI string contains "/b5-4+" notation, reflecting the opposite stereochemical arrangement.

| Stereoisomer | InChI String | InChI Key | SMILES Notation |

|---|---|---|---|

| Z-isomer | InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4- | GBKGJMYPQZODMI-PLNGDYQASA-N | CC(=O)\C=C/C1=CC=CO1 |

| E-isomer | InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | GBKGJMYPQZODMI-SNAWJCMRSA-N | CC(=O)C=CC1=CC=CO1 |

The Simplified Molecular Input Line Entry System notation for the Z-isomer is CC(=O)\C=C/C1=CC=CO1, where the backslash and forward slash characters explicitly define the stereochemical configuration around the double bond. This notation system provides an unambiguous textual representation of the molecule's three-dimensional structure, essential for computational chemistry applications and database storage.

Spectroscopic Characterization (IR, NMR, MS)

Infrared spectroscopy provides distinctive fingerprint information for this compound, with characteristic absorption bands that reflect its unique functional groups and molecular architecture. The compound exhibits infrared spectral data documented in the National Institute of Standards and Technology WebBook, which serves as a comprehensive reference for gas-phase infrared absorption characteristics. Attenuated Total Reflectance infrared spectroscopy data obtained using neat samples reveals specific vibrational modes associated with the furan ring, carbonyl group, and alkene functionalities.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through both proton and carbon-13 analysis. Proton Nuclear Magnetic Resonance data acquired at 700 megahertz in deuterium oxide solvent demonstrates the compound's distinct chemical environment characteristics. The spectrum reveals multiple resonance signals corresponding to the furan ring protons, the vinyl protons of the butenone chain, and the methyl group adjacent to the carbonyl carbon. Carbon-13 Nuclear Magnetic Resonance analysis conducted in chloroform-d solvent using tetramethylsilane as an internal reference provides complementary structural information about the carbon framework.

Mass spectrometry analysis employs electron ionization techniques to generate characteristic fragmentation patterns that facilitate structural elucidation and compound identification. The National Institute of Standards and Technology maintains comprehensive mass spectral data for this compound, including detailed fragmentation pathways and relative ion abundances. The molecular ion peak appears at mass-to-charge ratio 136, corresponding to the intact molecular structure, while characteristic fragment ions provide information about the compound's dissociation behavior under electron impact conditions.

The spectroscopic data compilation reveals that this compound exhibits characteristic absorption patterns consistent with its heteroaromatic structure and conjugated carbonyl system. The infrared spectral features include strong carbonyl stretching vibrations, furan ring breathing modes, and carbon-carbon double bond stretching frequencies that collectively provide a unique spectroscopic fingerprint for compound identification. Nuclear Magnetic Resonance chemical shifts reflect the electronic environment modifications caused by the furan ring's aromatic character and the carbonyl group's electron-withdrawing properties.

Crystallographic Analysis and Bonding Patterns

The crystallographic properties of this compound reveal important structural characteristics that influence its physical behavior and molecular interactions. The compound exhibits a melting point range of 34-41 degrees Celsius according to literature values, with more specific documentation indicating 35-41 degrees Celsius for the pure crystalline material. Additional crystallographic data reports a melting point of 38 degrees Celsius for high-purity samples, demonstrating the consistency of thermal transition properties across different preparations.

The crystal structure analysis indicates that this compound belongs to the heteroaromatic compound class, characterized by aromatic rings containing heteroatoms integrated into the carbon framework. The compound's crystalline form appears as crystals, powder, crystalline powder, or fused solid, depending on the preparation and purification methods employed. The physical appearance ranges from pale yellow to orange to brown coloration, reflecting the compound's optical properties and potential for electronic transitions within the visible spectrum.

Bonding pattern analysis reveals the presence of both aromatic and aliphatic carbon-carbon bonds, with the furan ring system exhibiting delocalized pi-electron characteristics typical of aromatic heterocycles. The carbon-oxygen bonds within the furan ring demonstrate partial double bond character due to resonance stabilization, while the carbonyl carbon-oxygen bond exhibits typical ketone characteristics. The carbon-carbon double bond connecting the furan ring to the carbonyl-containing chain provides conjugation that extends the molecule's electronic delocalization.

The molecular geometry analysis indicates that the furan ring maintains planarity consistent with aromatic character, while the butenone chain adopts a configuration that maximizes conjugation with the aromatic system. The bond lengths and angles within the structure reflect the hybridization states of the constituent atoms, with sp2 hybridization predominant throughout the conjugated system. The overall molecular conformation is stabilized by intramolecular interactions and optimized for minimal steric hindrance between substituent groups.

Computational Modeling of Electronic Structure

Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of this compound through various theoretical methods and basis sets. The compound's electronic structure calculations employ Density Functional Theory methods, specifically the B3LYP functional with 6-31G* basis set, to optimize molecular geometry and calculate electronic properties. These computational studies reveal the distribution of electron density throughout the molecular framework and identify regions of enhanced reactivity or stability.

The Automated Topology Builder database maintains comprehensive computational data for this compound, including molecular dynamics topology files and quantum mechanical calculations at multiple levels of theory. Semi-empirical quantum mechanical calculations using MOPAC provide rapid energy minimization and charge distribution analysis, while higher-level Density Functional Theory calculations offer more accurate electronic structure predictions. Hessian matrix calculations enable the determination of vibrational frequencies and thermodynamic properties essential for understanding molecular behavior.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, which govern the compound's electronic excitation properties and chemical reactivity patterns. The conjugated pi-electron system extending from the furan ring through the carbon-carbon double bond to the carbonyl group creates delocalized molecular orbitals that influence the compound's optical and chemical properties. Charge distribution calculations indicate partial charges on individual atoms that predict sites of electrophilic or nucleophilic attack.

The computational modeling results demonstrate that this compound exhibits significant electronic delocalization across its conjugated system, with molecular orbital coefficients distributed throughout the furan ring, carbon-carbon double bond, and carbonyl group. The calculated bond orders confirm partial double bond character in the furan ring carbon-oxygen bonds and enhanced single bond character in the carbon-carbon bonds connecting aromatic and aliphatic portions of the molecule. These electronic structure features correlate with the compound's observed spectroscopic properties and chemical reactivity patterns, providing a theoretical foundation for understanding its behavior in various chemical environments.

Properties

IUPAC Name |

(Z)-4-(furan-2-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKGJMYPQZODMI-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C\C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328344 | |

| Record name | (Z)-4-(furan-2-yl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

123.00 °C. @ 20.00 mm Hg | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108811-61-6, 623-15-4 | |

| Record name | (Z)-4-(furan-2-yl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Furyl)-3-buten-2-one, predominantly cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39.5 °C | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furanyl)-3-buten-2-one typically involves the reaction of furfural with acetone under acidic or basic conditions. One common method is the aldol condensation reaction, where furfural and acetone are reacted in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts, such as solid acids or bases, can enhance the reaction rate and selectivity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furanyl)-3-buten-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Catalysis

One of the significant applications of 4-(2-Furanyl)-3-buten-2-one is in catalysis, particularly in hydrogenation reactions. Research indicates that it can be used as a model molecule for the production of jet-fuel products through aqueous phase hydrogenation processes. Studies have shown that various supported catalysts, such as rhenium-based catalysts, demonstrate high activity in the hydrogenation and rearrangement reactions involving this compound .

Table 1: Catalytic Activity of Rhenium-Based Catalysts

| Catalyst Type | Initial Rate (mmol/g·h) | Reaction Type |

|---|---|---|

| Re/G | 4x higher than ReOx/G | Hydrogenation and rearrangement |

| ReOx/G | Lower than Re/G | Hydrogenation and rearrangement |

Food Science

In the food industry, this compound is recognized for its flavoring properties. It has been detected in various food products, including coffee and alcoholic beverages. Its sweet and aromatic profile suggests potential as a natural flavoring agent. Additionally, it may serve as a biomarker for the consumption of certain foods due to its presence in specific matrices .

Model Compound for Chemical Reactions

The compound is frequently utilized as a model substrate in organic synthesis to study reaction mechanisms and pathways. Its reactivity can provide insights into aldol condensation reactions and other related transformations, making it valuable for educational purposes and research into reaction kinetics .

Case Studies

Case Study 1: Hydrogenation Studies

A study published in Molecules explored the hydrogenation of this compound using different catalyst systems. The findings highlighted the efficiency of rhenium catalysts in promoting both hydrogenation and rearrangement reactions, leading to valuable products for fuel applications .

Case Study 2: Flavor Profile Analysis

Research on the flavor compounds in coffee identified this compound as a key contributor to the aromatic profile of arabica coffees. This study emphasized its potential role as a natural flavoring agent in beverages .

Mechanism of Action

The mechanism of action of 4-(2-Furanyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities or the alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Derived Ketones

4-(2-Furanyl)-2-butanone (CAS 699-17-2)

- Properties : Higher molecular weight (138.16 g/mol), oil form, boiling point 203°C .

- Reactivity : Lacks the α,β-unsaturation of 4-(2-Furanyl)-3-buten-2-one, reducing electrophilicity and conjugation-driven reactions.

1-(2-Furanyl)ethanone (2-Acetylfuran, CAS 1192-62-7)

α,β-Unsaturated Ketones

α-Ionone (CAS 127-41-3)

- Structure : Cyclohexenyl ring conjugated to a carbonyl group.

- Properties : Higher molecular weight (192.30 g/mol), floral aroma, used in perfumery .

- Reactivity : Similar conjugation effects enable Michael addition reactions, but the bulky cyclohexenyl group sterically hinders some transformations compared to the planar furan system in this compound .

4-Methoxy-3-buten-2-one

Natural Product Derivatives

4-[...]-3-buten-2-one (from Illicium simonsii)

- Structure : Glycosylated derivative of 3-buten-2-one.

- Properties : Higher molecular weight due to sugar moiety; water-soluble.

- Applications: Found in natural products; demonstrates the biological relevance of the enone scaffold .

Catalytic Hydrogenation and Hydrodeoxygenation

- This compound undergoes selective hydrogenation to saturated ketones or furan ring opening depending on catalyst acidity. NiCu catalysts on acidic supports (e.g., La-modified SiO₂) promote ring opening, yielding linear alkanes for biofuels .

- In contrast, α-ionone resists ring-opening due to its cyclohexenyl structure, favoring partial hydrogenation .

Biological Activity

4-(2-Furanyl)-3-buten-2-one, also known as furfurylideneacetone, is a compound with significant biological activity and potential applications in various fields, including pharmacology and agriculture. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 136.15 g/mol

- CAS Registry Number : 623-15-4

This compound exhibits its biological effects primarily through its interaction with cellular components. The following mechanisms have been identified:

- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress. Studies indicate that it may enhance the antioxidant defense system in various cell types.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against certain bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially inhibiting pathways associated with inflammation.

Biological Activity Summary Table

Case Studies

- Antioxidant Study : A study conducted on rat liver cells demonstrated that treatment with this compound resulted in a significant reduction in oxidative stress markers. The compound was shown to increase levels of glutathione, a key antioxidant in the body.

- Antimicrobial Research : In vitro tests against Escherichia coli and Staphylococcus aureus revealed that this compound inhibited growth at concentrations as low as 50 µg/mL. The study highlighted its potential as a natural preservative in food products.

- Anti-inflammatory Effects : In a model of induced inflammation in mice, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its therapeutic potential for inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation, but preliminary studies suggest:

- Absorption : Rapidly absorbed when administered orally.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Excreted via urine and feces.

Q & A

Q. What are the key structural features and physicochemical properties of 4-(2-Furanyl)-3-buten-2-one?

The compound combines a furan ring (aromatic oxygen-containing heterocycle) with a conjugated enone system (α,β-unsaturated ketone), leading to unique reactivity. Key properties include:

- Molecular formula : C₈H₈O₂; Molecular weight : 136.15 g/mol .

- Boiling point : ~227–229°C; Density : 1.049–1.073 g/cm³ .

- Solubility : Insoluble in water, soluble in ethanol, ether, and chloroform .

Methodological insight : Characterization typically employs GC-MS (for volatility analysis) and NMR (to confirm the conjugated enone and furan moieties) .

Q. What are common synthetic routes for this compound?

Synthesis often involves condensation or oxidation-reduction strategies:

- Aldol condensation : Furfural reacts with acetone under acidic or basic conditions to form the α,β-unsaturated ketone .

- Oxidation of furfuryl alcohol : Using reagents like CrO₃ or KMnO₄ to generate the ketone moiety .

Key reagents : Potassium permanganate (oxidation), palladium on carbon (hydrogenation for derivative synthesis) .

Q. How is this compound analyzed for purity and structural confirmation?

- Chromatography : GC or HPLC with UV detection (λ~230–280 nm) for purity assessment .

- Spectroscopy :

- IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C in furan) .

- ¹H NMR : Signals at δ 6.3–7.4 ppm (furan protons), δ 5.8–6.2 ppm (enone protons) .

Advanced Research Questions

Q. How does the furan-enone system influence reactivity in catalytic transformations?

The conjugated system enables electrophilic substitutions on the furan ring and Michael additions at the enone. For example:

- Hydrodeoxygenation (HDO) : Catalytic HDO with NiCu/La₂O₃ converts the compound into linear alkanes (fuel precursors) by cleaving C–O bonds in the furan and reducing the enone .

- Electrophilic substitution : Halogenation (e.g., bromination) occurs preferentially at the furan’s α-position due to electron-rich aromaticity .

Experimental design : Catalyst screening (e.g., La-modified NiCu on acidic supports) under H₂ pressure (20–50 bar) at 200–300°C .

Q. How do contradictory toxicity data impact safety protocols?

Reported LD₅₀ values vary:

- Oral (rat) : 321 mg/kg; Dermal (rabbit) : 158 mg/kg .

- Inconsistencies : Discrepancies may arise from purity variations or solvent effects in toxicity studies.

Methodological mitigation : Use high-purity batches (>98%, confirmed by GC-MS) and adhere to ALD50 protocols (acute lethal dose testing with controlled solvents) .

Q. What advanced applications exist in materials science?

- Photoresponsive materials : The enone system undergoes [2+2] cycloaddition under UV light, enabling crosslinking in polymer matrices .

- Electron-deficient ligands : Coordinates with transition metals (e.g., Pd) for catalytic systems in cross-coupling reactions .

Data-driven optimization : DFT calculations predict charge distribution (furan: electron-rich; enone: electron-deficient) to guide ligand design .

Q. How do reaction conditions affect regioselectivity in derivatization?

- Hydrogenation : Selective reduction of the enone to 4-(2-furyl)-2-butanone requires Pd/C at 25°C; higher temperatures (>80°C) hydrogenate the furan ring .

- Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro-furan derivatives, while higher temperatures favor ring-opening .

Data Contradiction Analysis

Q. Why are there discrepancies in reported boiling points (227–229°C vs. 229°C dec.)?

- Decomposition : The compound may degrade near its boiling point, leading to conflicting reports (e.g., "dec." in vs. precise values in ).

- Resolution : Use vacuum distillation (reduced pressure) to minimize thermal decomposition during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.